Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Kinase inhibitor Structure-Activity Relationship (SAR) Organic synthesis

This para-substituted isomer is essential for SAR studies requiring specific vectorial geometry between the cyclohexyl ketone and the basic piperazine nitrogen for ATP-binding pocket engagement. With a LogP of 3.07 and pKa of 7.55, it offers superior membrane permeability compared to cyclopentyl or cyclopropyl analogs, making it ideal for CNS target studies. Sourced at 97% purity for reproducible data.

Molecular Formula C19H28N2O
Molecular Weight 300.4 g/mol
CAS No. 898763-54-7
Cat. No. B1603950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone
CAS898763-54-7
Molecular FormulaC19H28N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCCC3
InChIInChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
InChIKeyXSAVQMRTDVCFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 4-(4-Methylpiperazinomethyl)phenyl Ketone (CAS 898763-54-7): Procurement-Grade Aryl Ketone for Kinase-Targeted and CNS Receptor Discovery Programs


Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7) is a synthetic small molecule (C19H28N2O, MW 300.44) comprising a cyclohexyl ketone core substituted with a 4-(4-methylpiperazin-1-yl)methyl moiety at the para position of the phenyl ring . The compound is commercially available as a research reagent with a typical vendor purity specification of 97.0% . Structurally, it belongs to a class of cyclohexyl-containing aryl ketones and piperazine derivatives that have been explored in patent literature as kinase inhibitors and GPCR modulators [1]. The N-methylpiperazine group confers a calculated pKa of 7.55±0.10, placing it in a basicity range favorable for interaction with biological targets .

Cyclohexyl 4-(4-Methylpiperazinomethyl)phenyl Ketone: Why Generic Substitution with Ortho/Meta Isomers or Alternative Cycloalkyl Analogs Compromises SAR Continuity


Simple substitution of this compound with its closely related ortho-isomer (cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone, CAS 898762-65-7) or meta-isomer (cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone, CAS 898789-45-2) [1] is inadvisable because the para-positioning of the piperazinylmethyl group on the phenyl ring dictates the compound's unique vectorial geometry and spatial orientation in target binding pockets. Furthermore, replacing the cyclohexyl group with smaller cycloalkyl substituents—such as cyclopentyl (CAS 898763-51-4) or cyclopropyl (CAS 898763-45-6) [2]—fundamentally alters lipophilicity (LogP ~3.07 for the target cyclohexyl) and steric bulk, parameters critical for optimizing hydrophobic interactions in kinase and GPCR binding sites. This molecule is thus a discrete node within a larger chemical series, where even subtle positional isomerism or ring-size variation can dramatically shift potency and selectivity profiles, necessitating its specific sourcing for SAR follow-up studies [3].

Procurement-Focused Quantitative Evidence Guide: Comparative Purity, Physicochemical Metrics, and Positional Isomer Differentiation for Cyclohexyl 4-(4-Methylpiperazinomethyl)phenyl Ketone (CAS 898763-54-7)


Structural and Physicochemical Differentiation: Para- vs. Ortho-Substituted Positional Isomers

This compound differs fundamentally from its ortho-isomer (cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone, CAS 898762-65-7) due to the para- vs. ortho-positioning of the piperazinylmethyl substituent on the phenyl ring. This positional isomerism significantly alters molecular geometry, which is critical for target binding. The boiling point of the para-isomer is predicted to be 436.3±35.0 °C at 760 mmHg, while the ortho-isomer exhibits a boiling point of 430.8 °C at 760 mmHg [1], a Δ5.5 °C difference reflecting altered intermolecular interactions.

Kinase inhibitor Structure-Activity Relationship (SAR) Organic synthesis

Purity and Specification Benchmarking: Procurement-Grade Consistency Across Vendors

As a research reagent, the compound is consistently supplied by multiple vendors (e.g., Fluorochem, Sigma-Aldrich/Rieke Metals) at a specification of 97.0% purity . This represents a higher and more tightly defined purity standard compared to some of its positional isomers, such as the meta-isomer (cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone, CAS 898789-45-2), which is often listed at a lower 95% purity by various suppliers .

Chemical procurement Quality control Lead discovery

Comparative LogP: Increased Lipophilicity of Cyclohexyl vs. Cyclopentyl Analogs

The cyclohexyl substituent of the target compound confers a calculated LogP of 3.0728 [1]. In contrast, a direct analog with a smaller cyclopentyl group (cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone) has a lower molecular weight (286.4 g/mol) and, by structural inference, a lower LogP due to reduced hydrocarbon surface area. This difference in lipophilicity directly impacts membrane permeability and distribution, which are key considerations in CNS drug discovery.

Medicinal chemistry Drug design Physicochemical properties

Cyclohexyl 4-(4-Methylpiperazinomethyl)phenyl Ketone (CAS 898763-54-7): Recommended Research and Procurement Application Scenarios


Medicinal Chemistry: Lead Optimization for Kinase Inhibitor Programs

This compound serves as a versatile building block for generating focused libraries of potential kinase inhibitors. Its core structure—a cyclohexyl ketone linked to a piperazine—is a recurring motif in kinase inhibitor patents (e.g., Novartis AG's PIM kinase inhibitors) [1]. Researchers should prioritize this para-substituted isomer for SAR studies where the vectorial relationship between the cyclohexyl ketone and basic piperazine nitrogen is critical for ATP-binding pocket engagement. The 97% purity ensures reliable synthetic yields and reproducible biological data during lead optimization .

Chemical Biology: Tool Compound for GPCR and CNS Target Validation

The compound's structural features, particularly the N-methylpiperazine group with a pKa of 7.55, make it a suitable candidate for exploring interactions with CNS targets like histamine H3 receptors and neuropeptide Y receptors, as described in patent literature [1][2]. The higher LogP (3.07) compared to cyclopentyl or cyclopropyl analogs [3] may offer advantages in assays requiring improved membrane permeability or blood-brain barrier penetration, making it a valuable tool for target validation studies in neuropharmacology.

Process Chemistry: Development of Scalable Synthetic Routes

Procurement of this compound in multi-gram quantities allows process chemistry groups to develop robust synthetic routes and optimize reaction conditions. Its unique substitution pattern (para-) and the presence of a ketone provide distinct handles for derivatization (e.g., reduction to alcohol, reductive amination). The well-defined purity (97%) and comprehensive SDS documentation support safe handling and scale-up studies in industrial research settings.

Analytical Chemistry: Reference Standard and Impurity Profiling

Due to its high commercial purity and well-characterized properties (e.g., boiling point of 436.3 °C, density of 1.069 g/cm³, InChIKey XSAVQMRTDVCFBG-UHFFFAOYSA-N) , this compound is ideal for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for quantifying this compound and its related substances (e.g., ortho- or meta-isomers) in complex mixtures or synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.